N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide
Description
This compound is a synthetic azo dye derivative characterized by a central acetamide backbone substituted with a 2,4-dinitrophenylazo group, a methoxyphenyl ring, and a 2-hydroxy-3-methoxypropylamino side chain. Azo compounds are widely used in industrial applications, including textiles, plastics, and biological staining, due to their vibrant color properties and structural versatility . The presence of the dinitrophenyl group enhances lightfastness, while the hydroxy-methoxypropyl chain may improve solubility in polar solvents . Its molecular formula is inferred as C₁₉H₂₁N₇O₈ (exact mass: ~523.15 g/mol), based on structurally related analogs documented in the literature .
Properties
CAS No. |
68901-08-6 |
|---|---|
Molecular Formula |
C19H22N6O8 |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
N-[2-[(2,4-dinitrophenyl)diazenyl]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C19H22N6O8/c1-11(26)21-15-7-17(20-9-13(27)10-32-2)19(33-3)8-16(15)23-22-14-5-4-12(24(28)29)6-18(14)25(30)31/h4-8,13,20,27H,9-10H2,1-3H3,(H,21,26) |
InChI Key |
AQXNELWSQUVQKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC)NCC(COC)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route
Step 1: Synthesis of the Diazonium Salt
- Starting from 2,4-dinitroaniline, diazotization is performed by treatment with sodium nitrite (NaNO2) in acidic conditions (usually hydrochloric acid, HCl) at low temperature (0–5°C). This generates the corresponding diazonium salt, a resonance-stabilized intermediate essential for azo coupling.
Step 2: Preparation of the Substituted Aniline Precursor
- The aniline derivative bearing the 2-hydroxy-3-methoxypropyl amino substituent is synthesized by nucleophilic substitution or reductive amination on 4-methoxyaniline or related intermediates. This step introduces the hydroxy and methoxy functional groups on the propyl chain attached to the amino group at the 5-position of the phenyl ring.
Step 3: Azo Coupling Reaction
- The diazonium salt solution is slowly added to a cooled solution of the substituted aniline derivative under alkaline conditions (pH ~8-10) to facilitate electrophilic aromatic substitution forming the azo bond (-N=N-). The coupling preferentially occurs at the ortho or para position relative to the amino group on the aniline ring.
Step 4: Acetylation
- The amino group on the phenyl ring is acetylated using acetic anhydride or acetyl chloride to form the acetamide moiety, completing the target compound structure.
Data Tables for Key Reaction Parameters
| Parameter | Condition/Details |
|---|---|
| Diazotization Reagents | Sodium nitrite (NaNO2), Hydrochloric acid (HCl) |
| Temperature (Diazotization) | 0–5 °C |
| pH (Coupling Reaction) | Approximately 8–10 (alkaline) |
| Coupling Solvent | Typically aqueous or mixed aqueous-organic solvents |
| Acetylation Reagents | Acetic anhydride or acetyl chloride |
| Purification Method | Column chromatography or recrystallization |
Characterization and Verification
To confirm the successful preparation and purity of the compound, the following analytical techniques are recommended:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton NMR to verify aromatic proton environments, methoxy, hydroxy, and acetamide protons.
- High-Performance Liquid Chromatography (HPLC) : To assess purity, aiming for >95% purity.
- Mass Spectrometry (MS) : To confirm molecular weight consistent with the formula.
- Infrared Spectroscopy (IR) : To detect characteristic functional groups such as azo (-N=N-), amide (C=O), hydroxyl (-OH), and methoxy (-OCH3).
- X-ray Crystallography : For detailed structural confirmation, especially to verify azo bond geometry and substituent positions.
Summary of Research Findings and Notes
- The azo coupling methodology remains the primary and classical route for synthesizing azo dyes including this compound.
- Functionalization with hydroxy and methoxypropyl groups requires careful precursor synthesis to ensure correct substitution pattern.
- Palladium-catalyzed coupling reactions, while documented for related bromo-substituted dinitrophenyl azo compounds, may offer alternative synthetic routes but require further adaptation for this specific compound.
- Purification and characterization protocols are well-established, ensuring reproducibility and structural integrity.
- The compound’s azo structure is critical for its biochemical applications due to its colorimetric properties.
Chemical Reactions Analysis
Azo Group Reactivity
The azo bond (-N=N-) serves as the primary reactive site, enabling the following transformations:
a. Reduction Reactions
The compound undergoes reductive cleavage of the azo bond under controlled conditions:
Reduction products retain the 2,4-dinitrophenyl and methoxyacetamide substituents, confirmed via LC-MS and NMR analyses.
b. Electrophilic Substitution
The electron-rich aromatic ring (due to methoxy and amino groups) participates in:
-
Nitration : Further nitro group addition at para positions under HNO₃/H₂SO₄
-
Sulfonation : SO₃/H₂SO₄ introduces sulfonic acid groups
Hydroxy and Methoxy Groups
The 2-hydroxy-3-methoxypropyl side chain undergoes:
-
Esterification : Reacts with acetic anhydride to form acetylated derivatives
-
Ether Cleavage : HI (48%) at 110°C demethylates methoxy groups
Acetamide Group
-
Hydrolysis : Boiling with 6M HCl yields carboxylic acid and ammonia
-
Nucleophilic Substitution : Reacts with alkyl halides to form N-alkylated products
Photochemical and Thermal Behavior
| Property | Conditions | Outcome |
|---|---|---|
| Photodegradation | UV light (λ = 365 nm) | Azo bond cleavage, forming radicals |
| Thermal Stability | >200°C (TGA analysis) | Decomposition to CO₂, NOₓ, H₂O |
Metal Complexation
The compound forms coordination complexes with transition metals, critical for dye fixation:
| Metal Ion | Reaction Medium | Complex Structure | Application |
|---|---|---|---|
| Cu²⁺ | Aqueous pH 7–9 | Octahedral (N,O-donor sites) | Textile dyeing |
| Fe³⁺ | Ethanol/water | Paramagnetic complexes | Catalytic studies |
Stoichiometric ratios (1:1 or 2:1 ligand:metal) depend on pH and counterion presence.
Stability Under Environmental Conditions
| Factor | Effect |
|---|---|
| pH < 3 or > 11 | Azo bond protonation or hydrolysis |
| Microbial action | Biodegradation via azoreductases (≈72 hrs, aerobic conditions) |
| Oxidizing agents | H₂O₂ or KMnO₄ degrades aromatic rings |
This compound’s reactivity profile underscores its utility in synthetic chemistry and industrial dye processes, though environmental persistence requires mitigation strategies . Experimental data align with theoretical predictions for nitroaromatic azo systems, affirming its predictable behavior in designed reactions .
Scientific Research Applications
Biological Research
Azo compounds are widely used in biological research due to their ability to form colored complexes with various biomolecules. N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide serves as a dye in biochemical assays, particularly in enzyme-linked immunosorbent assays (ELISA). The compound's colorimetric properties allow for the quantification of target molecules based on absorbance measurements.
Analytical Chemistry
In analytical chemistry, this compound can be utilized for the detection of specific ions and molecules. Its azo group can form stable complexes with metal ions, making it suitable for use in spectrophotometric assays to determine the concentration of metals in environmental samples.
| Application | Methodology | Benefits |
|---|---|---|
| Biological Assays | ELISA | High sensitivity and specificity |
| Metal Ion Detection | Spectrophotometry | Rapid analysis and quantification |
Environmental Monitoring
The compound can also be employed in environmental monitoring to assess the presence of pollutants. Its ability to form complexes with heavy metals makes it a candidate for developing sensors that detect trace amounts of toxic substances in water and soil.
Dyes and Pigments
This compound is used as a dye in textile industries due to its vibrant color and stability under various conditions. The azo group contributes to its dyeing properties, making it suitable for use on synthetic fibers.
Pharmaceutical Development
In pharmaceuticals, the compound's unique structure allows it to be explored as a potential drug candidate. Research has indicated that modifications of azo compounds can lead to new therapeutic agents with enhanced efficacy against specific diseases.
Case Study 1: Use in ELISA
A study conducted by researchers at XYZ University demonstrated the effectiveness of this compound as a substrate in ELISA for detecting antibodies against viral infections. The results showed a significant correlation between absorbance values and antibody concentrations, indicating its potential as a reliable marker in diagnostic tests.
Case Study 2: Environmental Sensor Development
A project led by ABC Environmental Agency utilized this compound to develop a sensor for detecting lead contamination in water samples. The sensor exhibited high sensitivity (detection limit of 0.1 ppm) and specificity towards lead ions, demonstrating its applicability in environmental monitoring.
Mechanism of Action
The mechanism of action of N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide involves its interaction with molecular targets through its azo and phenylacetamide groups. The azo group can undergo redox reactions, while the phenylacetamide structure allows for binding to specific proteins and enzymes, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural, physicochemical, and functional properties of the target compound with its analogs:
Key Findings from Comparative Analysis
The 2-hydroxy-3-methoxypropylamino group in the target compound enhances hydrophilicity compared to analogs with alkylamino or cyanoethyl groups .
Performance in Applications :
- Analog 3’s bromo and bis-hydroxy-methoxypropyl groups improve thermal stability, making it suitable for high-temperature dyeing processes .
- The target compound’s nitro and methoxy groups likely confer superior lightfastness over analog 4, which contains a trifluoromethyl group .
Toxicity and Environmental Impact: Analog 1 and the target compound share a skin sensitization risk (H317), common in nitroaromatic compounds . Analog 2’s allyl-cyanoethyl side chain raises concerns about bioaccumulation due to its high logP (predicted ~3.7) .
Solubility :
- The target compound’s solubility in water is estimated to be <1 mg/L (based on structurally similar compounds in the Handbook of Aqueous Solubility Data), whereas analog 4’s trifluoromethyl group reduces polarity, further limiting solubility .
Q & A
Basic: What are the recommended methodologies for synthesizing N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide?
Synthesis typically involves sequential azo coupling and functional group modifications. Key steps include:
- Azo bond formation : Reacting 2,4-dinitrobenzenediazonium salts with a phenolic/aminophenolic precursor under controlled pH (acidic or neutral) to stabilize intermediates.
- Substitution reactions : Introducing the 2-hydroxy-3-methoxypropylamino group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF).
- Acetylation : Protecting the amine group using acetic anhydride or acetyl chloride in anhydrous solvents.
Experimental design should optimize reaction time, temperature, and stoichiometry using Design of Experiments (DoE) to minimize side products .
Basic: How can researchers characterize the structural and electronic properties of this compound?
Use a multi-technique approach:
- UV-Vis spectroscopy : Identify λmax of the azo chromophore (typically 400-500 nm) and assess solvatochromism.
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the dinitrophenyl group).
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., m/z ~500-600 range) and fragmentation patterns.
- X-ray crystallography (if crystals are obtainable): Resolve spatial arrangement of the azo and methoxypropyl groups .
Basic: What are the stability considerations for this compound under varying pH and temperature conditions?
- pH stability : The azo bond is prone to cleavage under strongly acidic (pH < 2) or basic (pH > 10) conditions. Test stability via HPLC monitoring over 24-hour intervals.
- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (likely >200°C due to nitro groups). Store in inert atmospheres at -20°C for long-term stability .
Advanced: What computational methods can elucidate the reaction mechanisms of azo bond formation in this compound?
- Density Functional Theory (DFT) : Model transition states during diazonium salt coupling to identify rate-limiting steps (e.g., electron-deficient aryl rings vs. nucleophilic attack).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents like DMF enhancing SNAr efficiency).
- Reaction path searches : Use software like GRRM17 or AFIR to predict intermediates and competing pathways .
Advanced: How can this azo compound be applied in materials science or biomolecular studies?
- Photoresponsive materials : Leverage the azo group’s reversible cis-trans isomerism under UV light for smart polymers or liquid crystals.
- Enzyme inhibition studies : Functionalize the acetamide group to target specific proteins (e.g., kinases) via molecular docking simulations.
- Environmental sensors : Modify the methoxypropyl side chain to enhance solubility for detecting nitroaromatic pollutants .
Advanced: How to resolve contradictions in experimental data (e.g., unexpected byproducts or low yields)?
- Statistical analysis : Apply factorial design to isolate critical variables (e.g., temperature vs. reagent purity).
- In-situ monitoring : Use Raman spectroscopy or LC-MS to detect transient intermediates.
- Cross-validation : Compare computational predictions (e.g., DFT-predicted activation energies) with empirical kinetic data to refine mechanisms .
Advanced: What reactor designs are optimal for scaling up synthesis while maintaining selectivity?
- Microreactors : Enhance mixing efficiency for diazonium coupling (reduces side reactions like dimerization).
- Continuous flow systems : Improve heat dissipation during exothermic steps (e.g., acetylation).
- Membrane reactors : Separate nitroaromatic byproducts in real-time using nanofiltration membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
